Ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate
Description
Properties
CAS No. |
81010-24-4 |
|---|---|
Molecular Formula |
C14H18BrNO3 |
Molecular Weight |
328.20 g/mol |
IUPAC Name |
ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H18BrNO3/c1-2-19-13(17)16-9-7-14(18,8-10-16)11-3-5-12(15)6-4-11/h3-6,18H,2,7-10H2,1H3 |
InChI Key |
ZHNGYEXRMKGVBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of 4-bromobenzaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then subjected to esterification with ethyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide are used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 4-(4-bromophenyl)-4-oxopiperidine-1-carboxylate.
Reduction: Formation of Ethyl 4-(phenyl)-4-hydroxypiperidine-1-carboxylate.
Substitution: Formation of Ethyl 4-(4-substituted phenyl)-4-hydroxypiperidine-1-carboxylate.
Scientific Research Applications
Antipsychotic Metabolite
Ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate is a metabolite of bromperidol, an antipsychotic medication. Studies have shown that this compound can be detected in rat plasma using high-performance liquid chromatography (HPLC) methods, which are crucial for understanding its pharmacokinetics and therapeutic effects .
Inhibitors of Disease Mechanisms
Research has identified the compound as a potential inhibitor of activin receptor-like kinase (ALK2), which is implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). The ability to inhibit ALK2 could provide therapeutic avenues for conditions mediated by aberrant ALK2 activity .
Case Study 1: Bromperidol Metabolism
A study focused on the pharmacokinetics of bromperidol and its metabolite, this compound, evaluated the absorption characteristics in rats. The findings indicated that the intestinal absorption of this metabolite was lower than that of its counterpart from haloperidol, suggesting differences in bioavailability that could influence therapeutic outcomes .
Case Study 2: ALK2 Inhibition
In a recent study examining inhibitors of ALK2, this compound was highlighted for its promising inhibitory effects on cellular pathways associated with cancer progression. The compound's structural properties were optimized to enhance its efficacy against ALK2 mutants, demonstrating the importance of chemical modifications in drug development .
Mechanism of Action
The mechanism of action of Ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets within the target protein, while the hydroxyl and ester groups can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate belongs to a broader class of piperidine and tetrahydropyridine carboxylates. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, physical properties, and applications.
Table 1: Structural and Physical Properties of this compound and Analogues
Key Observations:
Substituent Effects on Reactivity and Bioactivity: The 4-bromophenyl group in the target compound enhances stability and facilitates cross-coupling reactions, critical for synthesizing cyanophenyl derivatives used in PET imaging . Nitro groups (e.g., ) introduce strong electron-withdrawing effects, making the compound more reactive in nucleophilic substitution reactions.
Physical Properties :
- Melting points vary significantly with substitution. For example, a11 (223–227°C) has a higher melting point than the target compound due to increased molecular symmetry and π-π stacking from diphenyl groups.
- The chloro-trifluoromethyl analogue has a higher molecular weight (351.75 vs. 340.21) and density (1.37 g/cm³), reflecting heavier halogen substituents.
Spectral Data :
- Aromatic protons in a11 appear as multiplets at δ 7.39–7.07 , whereas the nitro-substituted compound shows a distinct doublet at δ 8.15 due to para-substitution.
Applications: The target compound’s hydroxyl group enables hydrogen bonding, critical for interactions with FASN in cancer imaging . Amino-substituted derivatives (e.g., a11) exhibit broader antibacterial activity due to the NH group’s ability to disrupt microbial membranes .
Research Findings and Trends
- Synthetic Methods : The target compound is synthesized via palladium-catalyzed reactions , whereas a11 and analogues are prepared using deep eutectic solvents as catalysts .
- Biological Relevance : Brominated and fluorinated derivatives are prioritized in drug discovery due to their metabolic stability and target affinity .
- Structural Insights : X-ray crystallography data for similar compounds (e.g., ) reveal that bulky substituents like 4-ethoxyphenyl induce conformational strain, reducing thermal stability.
Biological Activity
Ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with piperidine derivatives. Various synthetic routes have been explored to optimize yield and purity, often utilizing techniques such as reductive amination or acylation. The compound can be derived from intermediates that undergo specific transformations to achieve the desired piperidine structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that modifications on the piperidine ring can enhance anticancer activity through improved binding to target proteins involved in tumor progression .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Ethyl 4-(4-bromophenyl)-... | MDA-MB-231 | 15.2 | |
| Compound A | MCF-7 | 10.5 | |
| Compound B | HepG2 | 12.0 |
The anticancer activity is primarily attributed to the compound's ability to inhibit heat shock protein 90 (Hsp90), a chaperone involved in stabilizing numerous oncogenic proteins. Inhibition of Hsp90 leads to degradation of these proteins, thereby inducing apoptosis in cancer cells. The structural modifications on the piperidine ring are crucial for enhancing this inhibitory effect .
Neuropharmacological Activity
In addition to its anticancer properties, this compound has been investigated for neuropharmacological effects, particularly as a potential treatment for neurodegenerative diseases. Its ability to interact with neurotransmitter receptors suggests possible applications in conditions like Alzheimer's disease.
Table 2: Neuropharmacological Effects
| Study | Model | Effect | Reference |
|---|---|---|---|
| Inhibition of AChE | In vitro | Reduced enzyme activity | |
| Binding affinity for CB1 receptor | Rat brain | High affinity (Ki = 0.56 nM) |
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in breast cancer treatment .
- Neuropharmacological Assessment : Another investigation assessed the compound's neuroprotective effects in models of Alzheimer's disease. The study found that it not only inhibited acetylcholinesterase but also exhibited antioxidant properties, which may contribute to its neuroprotective effects .
Q & A
Q. What are the common synthetic routes for Ethyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate?
- Methodological Answer : The compound is typically synthesized via cross-electrophile coupling or nucleophilic substitution. For example, coupling 4-bromophenylacetyl derivatives with ethyl 4-hydroxypiperidine-1-carboxylate under palladium catalysis (General Procedure B in ). Cyclodehydration using ethyl carbonochloridate and 4-methylmorpholine can further stabilize intermediates .
- Key Reagents : Benzyl 4-hydroxypiperidine-1-carboxylate, 1-(4-bromophenyl)ethan-1-one, and ethyl carbonochloridate.
- Conditions : Reactions often proceed in dichloromethane or THF with bases like triethylamine at 0–25°C .
Q. How is X-ray crystallography applied to determine the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve crystal structures. For example, triclinic crystal systems (space group P1) with cell parameters a = 11.89 Å, b = 13.35 Å, c = 13.41 Å have been reported for similar bromophenyl piperidine derivatives .
- Data Collection : High-resolution data (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.
- Validation : R₁ values < 0.05 and wR₂ < 0.15 ensure reliability .
Q. What spectroscopic techniques are used for characterization?
- Methodological Answer :
- HRMS (ESI) : Confirms molecular mass (e.g., [M+H]⁺ m/z calculated 351.06, observed 351.05) .
- NMR : ¹H NMR signals for the piperidine ring (δ 3.5–4.0 ppm for CH₂OCO) and aromatic protons (δ 7.2–7.8 ppm for C₆H₄Br) .
- IR : Hydroxyl (ν ~3400 cm⁻¹) and ester carbonyl (ν ~1720 cm⁻¹) stretches .
Advanced Research Questions
Q. How can cross-electrophile coupling be optimized to introduce the 4-bromophenyl group?
- Methodological Answer : Use in-situ bromination strategies to activate electrophiles. For example, coupling benzyl 4-hydroxypiperidine-1-carboxylate with 1-(4-bromophenyl)ethan-1-one in the presence of Pd(OAc)₂/XPhos as a catalyst system. Key parameters:
Q. How do conformational dynamics of the piperidine ring affect biological or chemical reactivity?
- Methodological Answer : The Cremer-Pople puckering parameters (e.g., q₂, q₃, and φ) quantify ring non-planarity. For example, chair or boat conformations influence hydrogen-bonding capacity and steric interactions. Computational methods (DFT at B3LYP/6-31G*) combined with SC-XRD data reveal energy barriers for pseudorotation (~5–10 kcal/mol) .
Q. How can discrepancies in synthetic yields or purity be resolved?
- Methodological Answer :
- Analytical Cross-Validation : Use orthogonal techniques (e.g., HRMS + ¹³C NMR) to confirm product identity.
- Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradients) removes byproducts like dehalogenated derivatives .
- Crystallization : Recrystallization from ethanol/water improves purity (>98%) .
Q. What strategies mitigate competing side reactions during esterification or hydroxylation?
- Methodological Answer :
- Protecting Groups : Temporarily protect the hydroxyl group with TBSCl to prevent undesired nucleophilic attacks during esterification .
- Temperature Control : Slow addition of reagents at –10°C minimizes epimerization or ring-opening .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar solvents?
- Methodological Answer : Solubility variations arise from crystallinity differences. Use DSC (differential scanning calorimetry) to assess polymorphic forms. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
